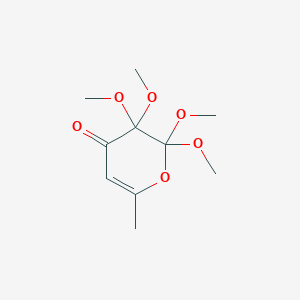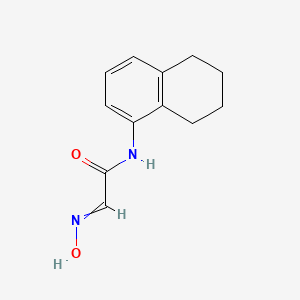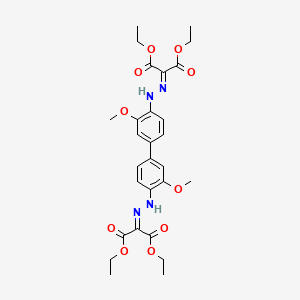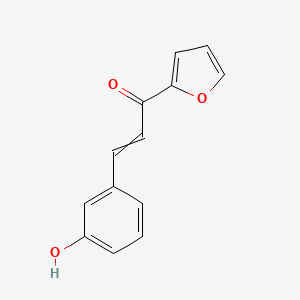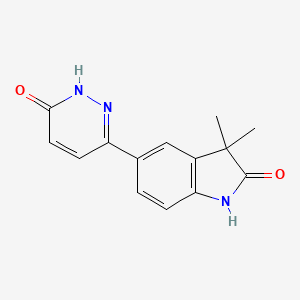![molecular formula C8H14O2S2 B14341821 Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis- CAS No. 103296-84-0](/img/structure/B14341821.png)
Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is an organic compound that belongs to the class of epoxides. It contains a total of 26 atoms, including 14 hydrogen atoms, 8 carbon atoms, 2 oxygen atoms, and 2 sulfur atoms . This compound is known for its unique structure, which includes two oxirane (epoxide) rings connected by a 1,2-ethanediylbis(thiomethylene) linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of a dithiol with an epoxide precursor under basic conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the oxirane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like distillation or chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane rings to diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane rings under mild conditions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties such as increased strength and chemical resistance.
Mecanismo De Acción
The mechanism of action of Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- involves its ability to react with various nucleophiles. The oxirane rings are highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various applications, such as cross-linking in polymers and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2,2’-[1,4-butanediylbis(oxymethylene)]bis-: Similar structure but with a butanediyl linkage instead of ethanediyl.
Oxirane, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: Contains phenylene groups, making it more rigid and less flexible.
Oxirane, 2-methyl-2-(1-methylethyl)-: A simpler structure with a single oxirane ring and an isopropyl group.
Uniqueness
Oxirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is unique due to its dual oxirane rings connected by a thiomethylene linkage This structure imparts specific reactivity and properties that are not found in other similar compounds
Propiedades
Número CAS |
103296-84-0 |
|---|---|
Fórmula molecular |
C8H14O2S2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
2-[2-(oxiran-2-ylmethylsulfanyl)ethylsulfanylmethyl]oxirane |
InChI |
InChI=1S/C8H14O2S2/c1(11-5-7-3-9-7)2-12-6-8-4-10-8/h7-8H,1-6H2 |
Clave InChI |
XSSDEZNYRHOTED-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CSCCSCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


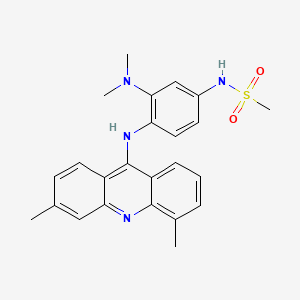

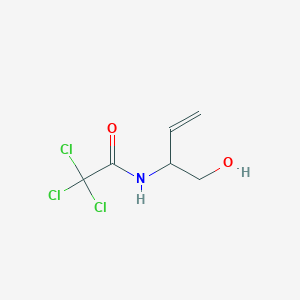
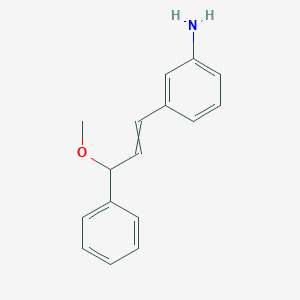
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)
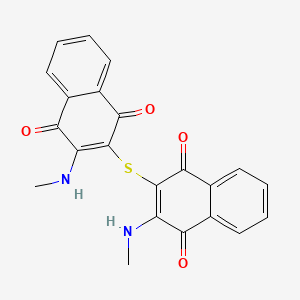
![2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14341768.png)

